1-(2-isocyanatoethyl)-2-methoxybenzene
Overview
Description
1-(2-Isocyanatoethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-isocyanatoethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with sodium cyanate to form the corresponding isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride ion by the cyanate ion, followed by rearrangement to form the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the phosgenation of 2-methoxybenzylamine. This process includes the reaction of 2-methoxybenzylamine with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired isocyanate product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isocyanatoethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.
Substitution Reactions: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Polymerization Reactions: The isocyanate group can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas, respectively. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.
Electrophilic Reagents: Such as nitric acid, sulfuric acid, and halogens, are used for substitution reactions on the benzene ring.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with water.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(2-Isocyanatoethyl)-2-methoxybenzene has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials with unique mechanical and chemical properties.
Material Science: Utilized in the development of advanced materials such as coatings, adhesives, and elastomers.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Employed in the production of foams, sealants, and insulating materials.
Mechanism of Action
The mechanism of action of 1-(2-isocyanatoethyl)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethane linkages in polyurethanes. The molecular targets and pathways involved include the interaction of the isocyanate group with hydroxyl, amino, and other nucleophilic groups present in the reactants.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, allowing for polymerization and crosslinking reactions.
Phenyl isocyanate: A simpler aromatic isocyanate with a phenyl group instead of a methoxy-substituted benzene ring.
Toluene diisocyanate: A widely used industrial isocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness
1-(2-Isocyanatoethyl)-2-methoxybenzene is unique due to the presence of both the isocyanate group and the methoxy-substituted benzene ring. This combination imparts specific reactivity and properties that are valuable in the synthesis of specialized polymers and materials. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound in various chemical reactions.
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-2-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-3-2-4-9(10)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZQNYNSTDOTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283682 | |
Record name | 1-(2-Isocyanatoethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93489-10-2 | |
Record name | 1-(2-Isocyanatoethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93489-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Isocyanatoethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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